molecular formula C13H13ClN4O3 B2706580 methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 1355811-81-2

methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2706580
CAS No.: 1355811-81-2
M. Wt: 308.72
InChI Key: PLXWGRFACHMXHS-UHFFFAOYSA-N
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Description

Methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H13ClN4O3 and its molecular weight is 308.72. The purity is usually 95%.
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Biological Activity

Methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1355811-81-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₃ClN₄O₃
  • Molecular Weight : 308.72 g/mol

The structural formula indicates the presence of a triazole ring, which is known for its diverse biological activities. The incorporation of the 3-chloro-4-methylphenyl group is crucial for enhancing the compound's potency against various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole-containing compounds. For instance, a series of 1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cells. The results indicated that modifications in the triazole structure significantly influenced their antiproliferative activity:

CompoundIC₅₀ (µM)Cell Line
4-Aminophenyl derivative12.22HepG-2
4-Methoxyphenyl derivative13.36HCT-116
Unsubstituted phenyl derivative15.31MCF-7

These findings suggest that this compound could exhibit similar or enhanced cytotoxic properties due to its unique substituents .

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties. Research indicates that certain triazole derivatives show promising activity against bacterial strains and fungi. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against E. coli, indicating potential utility in treating infections .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazole ring and substituents significantly affect biological activity. For example:

  • Substituent Variability : The presence of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish cytotoxicity.
  • Triazole Ring Positioning : The position of substituents on the triazole ring influences binding affinity to biological targets.

This information is crucial for designing more effective derivatives with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have synthesized and evaluated derivatives of this compound:

  • Antiproliferative Studies : A study reported that derivatives exhibited significant antiproliferative effects on leukemia cell lines, with morphological changes indicative of apoptosis observed in treated cells .
  • Mechanism of Action : The mechanism involves interaction with cellular targets leading to apoptosis through pathways such as mitochondrial dysfunction and DNA damage without direct DNA intercalation .

Properties

IUPAC Name

methyl 1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-8-3-4-9(5-10(8)14)15-12(19)7-18-6-11(16-17-18)13(20)21-2/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXWGRFACHMXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=N2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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